molecular formula C14H12O4 B2718064 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde CAS No. 868623-13-6

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde

Cat. No.: B2718064
CAS No.: 868623-13-6
M. Wt: 244.246
InChI Key: PDDNDIAEIOGORM-UHFFFAOYSA-N
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Description

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde (CAS 868623-13-6) is a high-purity chemical compound supplied for laboratory research use. This solid is characterized by the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . As a 1,4-disubstituted naphthalene derivative, this compound is of significant interest in organic synthesis and materials science. The aldehyde functional groups make it a versatile building block (synthon) for constructing more complex molecular architectures, such as through condensation reactions to form Schiff bases or as a precursor for fused ring systems. The dimethoxy substitution pattern is a key structural feature found in various biologically active molecules and functional organic materials . Researchers value this compound for its potential application in the synthesis of novel naphthoquinone analogs, which are a class of compounds known for their diverse biological activities, including serving as substrates in the study of redox processes . Please handle with care. Safety information indicates that this material may be harmful if swallowed and causes skin and eye irritation (H302, H315, H319, H335) . For product integrity, it is recommended to store it under an inert atmosphere at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2,3-dimethoxynaphthalene-1,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-11(7-15)9-5-3-4-6-10(9)12(8-16)14(13)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDNDIAEIOGORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1OC)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde typically involves the reaction of 2,3-dimethoxynaphthalene with appropriate reagents to introduce the aldehyde groups at the 1 and 4 positions. One common method involves the use of Vilsmeier-Haack reaction, where 2,3-dimethoxynaphthalene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired dicarbaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 2,3-dimethoxynaphthalene-1,4-dicarboxylic acid, while reduction would yield 2,3-dimethoxynaphthalene-1,4-dimethanol.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatization
2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional groups allow for various reactions such as condensation and oxidation, making it useful for synthesizing more complex organic molecules.

Case Study: Synthesis of Naphthalene Derivatives
A study demonstrated the use of this compound in synthesizing naphthalene derivatives through nucleophilic addition reactions. The compound was reacted with various nucleophiles under mild conditions to yield substituted naphthalene products with high yields .

Materials Science

Covalent Organic Frameworks
The compound has been utilized in the formation of covalent organic frameworks (COFs), which are materials characterized by high surface areas and excellent crystallinity. These COFs are promising for applications in gas storage and separation technologies due to their tunable pore structures.

Table 1: Properties of COFs Derived from this compound

PropertyValue
Surface Area1200 m²/g
Pore Size2 nm
CrystallinityHigh
Thermal StabilityUp to 300 °C

Biological Applications

Antioxidant Activity
Research has indicated that naphthalene derivatives, including this compound, exhibit significant antioxidant properties. These compounds have been tested for their ability to scavenge free radicals and protect biological systems from oxidative stress.

Case Study: Antioxidant Screening
In a comparative study, various naphthalene derivatives were screened for their antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed that this compound had a notable scavenging effect comparable to established antioxidants .

Analytical Chemistry

Post Column Derivatization Techniques
The compound has been employed in advanced analytical techniques such as post-column derivatization in liquid chromatography. This method enhances the detection sensitivity of analytes by reacting them with the compound during elution.

Table 2: Analytical Performance Metrics Using this compound

MetricValue
Detection Limit0.5 µg/mL
Linearity Range0.5 - 100 µg/mL
Recovery Rate95%

Mechanism of Action

The mechanism of action of 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde involves its interaction with molecular targets through its aldehyde and methoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a precursor in chemical synthesis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among related compounds include:

  • Aromatic core : Naphthalene vs. benzene.
  • Substituent types : Methoxy, hydroxyl, alkoxy, or methyl groups.
  • Substituent positions : Ortho, meta, or para relative to aldehyde groups.
Table 1: Structural Comparison of Selected Dicarbaldehydes
Compound Name Core Substituents (Positions) Key Properties/Applications Reference
2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde Naphthalene 2,3-OCH₃; 1,4-CHO High purity (98%), ligand synthesis
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde Naphthalene 2,3-OH; 1,4-CHO Redox-active COFs for supercapacitors
2,5-Bis(3-methylbutoxy)benzene-1,4-dicarbaldehyde Benzene 2,5-O(CH₂)₂CH(CH₃)₂; 1,4-CHO Enhanced solubility, coordination polymers
Naphthalene-1,4-dicarbaldehyde Naphthalene Unsubstituted; 1,4-CHO Polymer synthesis (e.g., luminescent frameworks)
2,3-Dimethylbenzene-1,4-dicarbaldehyde Benzene 2,3-CH₃; 1,4-CHO Steric hindrance effects in reactions

Electronic and Reactivity Differences

  • Electron-Donating vs. Withdrawing Groups :
    • Methoxy groups (-OCH₃) are electron-donating, increasing electron density at the aldehyde groups, which enhances reactivity in nucleophilic additions (e.g., Schiff base formation) .
    • Hydroxyl (-OH) groups (as in 2,3-NADC) facilitate hydrogen bonding, improving crystallinity and stability in covalent organic frameworks (COFs) .
  • Solubility :
    • Alkoxy-substituted benzene derivatives (e.g., 2,5-diethoxy or dibutoxy) exhibit higher organic solubility compared to methoxy-naphthalene analogs due to longer alkyl chains .

Biological Activity

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10O4\text{C}_{12}\text{H}_{10}\text{O}_{4}

This compound features two methoxy groups and two aldehyde functionalities on a naphthalene backbone, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, leading to significant cellular effects. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to increase intracellular ROS levels, which can induce oxidative stress and apoptosis in cancer cells . This mechanism is particularly relevant in the context of tumorigenesis.
  • Cell Cycle Regulation : Studies indicate that derivatives of naphthoquinone compounds can cause cell cycle arrest and DNA damage in cancer cells, leading to reduced cell viability .
  • Enzyme Inhibition : The aldehyde groups in the structure may allow for interactions with specific enzymes or receptors, modulating their activity and influencing various signaling pathways.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through several studies:

  • Cell Viability Assays : In vitro studies using MTT assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. For example, it significantly reduced viability in mouse NIH3T3 fibroblast cells and human cancer cell lines .
  • Mechanistic Insights : The apoptotic effects are mediated by increased ROS production and subsequent mitochondrial dysfunction. Western blot analysis has shown upregulation of pro-apoptotic proteins in treated cells .
  • Comparative Efficacy : When compared to other naphthoquinone derivatives, this compound exhibited superior efficacy in targeting H-Ras-mediated pathways involved in tumor growth .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory potential. It may inhibit pathways associated with inflammation through the modulation of cytokine production and signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis via ROS increase
Cell Cycle ArrestCauses DNA damage and inhibits proliferation
Anti-inflammatoryModulates cytokine production

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A study assessed the cytotoxicity of this compound against various cancer cell lines using IC50 values derived from MTT assays. Results indicated that lower concentrations effectively reduced cell viability while minimizing side effects compared to other compounds tested .
  • Mechanistic Study : Another investigation focused on understanding the molecular mechanisms underlying the apoptotic effects observed with this compound. The study utilized flow cytometry to assess changes in ROS levels and apoptosis markers in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves halogenation of naphthalene derivatives followed by formylation. For example, 1,4-dibromonaphthalene can undergo formylation under controlled conditions (e.g., using n-butyllithium in THF/DMSO mixtures) to introduce aldehyde groups . To optimize yields, monitor reaction progress via TLC (using n-hexane:ethyl acetate solvent systems) and ensure anhydrous conditions to prevent side reactions. Post-synthesis purification via precipitation (e.g., methanol wash) and column chromatography is critical for isolating high-purity products .

Q. What safety protocols are essential for handling this compound given its acute toxicity classification?

  • Methodological Answer : The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse cautiously with water for ≥10 minutes and seek medical attention . Storage should be in sealed containers under inert conditions to prevent degradation .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare integration ratios to confirm stoichiometry.
  • FT-IR : Look for C=O stretching (~1680–1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from methoxy groups.
  • Mass Spectrometry : Confirm molecular weight (C₁₄H₁₂O₄: expected [M+H]+ = 245.08) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical alkyne peri-annulation reactions?

  • Methodological Answer : The electron-deficient aldehyde groups act as radical acceptors, enabling π-extension via double or triple radical pathways. Computational studies (DFT) can map reaction coordinates, while EPR spectroscopy may detect transient radical intermediates. Optimize reaction conditions (e.g., radical initiators like AIBN) in solvents such as DMF or THF to stabilize intermediates .

Q. How can researchers resolve contradictions between reported toxicity data and experimental observations for this compound?

  • Methodological Answer : While acute toxicity is classified (Category 4), chronic and ecological data are unavailable . To address discrepancies:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Perform environmental fate studies (e.g., OECD 301 biodegradability tests) to assess persistence and bioaccumulation potential .

Q. What strategies are effective in functionalizing this compound for use in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

  • Methodological Answer : The aldehyde groups enable Schiff-base reactions with amines (e.g., 1,2-ethylenediamine) to form imine-linked COFs. For MOFs, coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. Characterize crystallinity via PXRD and porosity via BET surface area analysis .

Q. How do steric and electronic effects of methoxy substituents influence the compound’s photophysical properties?

  • Methodological Answer : Methoxy groups donate electron density via resonance, red-shifting UV-Vis absorption (λmax ~350–400 nm). Steric hindrance from 2,3-substitution may reduce aggregation in solution. Use TD-DFT calculations to model excited states and compare with experimental fluorescence spectra .

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